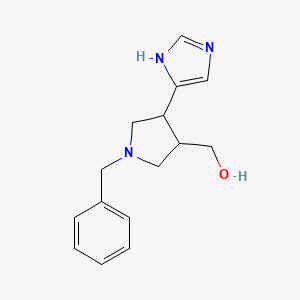
tert-Butyl 3-butoxyphenethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-butoxyphenethylcarbamate: is an organic compound with the molecular formula C17H27NO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a butoxy group, and a phenethyl group attached to the carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-butoxyphenethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with 3-butoxyphenethylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Reaction Mechanism: The amine group of 3-butoxyphenethylamine reacts with tert-butyl chloroformate to form the carbamate linkage. The reaction is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and solvents is crucial to minimize impurities.
化学反応の分析
Types of Reactions
tert-Butyl 3-butoxyphenethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as sodium alkoxides are used for substitution reactions.
Major Products
Hydrolysis: Produces 3-butoxyphenethylamine and carbon dioxide.
Oxidation: Yields ketones or aldehydes depending on the specific conditions.
Substitution: Results in the formation of new carbamate derivatives with different alkoxy groups.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 3-butoxyphenethylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a protective group for amines. It can be used to temporarily mask amine functionalities during multi-step synthetic processes, allowing for selective reactions to occur.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The carbamate group can be hydrolyzed in vivo to release the active amine.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients makes it valuable in large-scale manufacturing processes.
作用機序
The mechanism by which tert-Butyl 3-butoxyphenethylcarbamate exerts its effects involves the hydrolysis of the carbamate group. This reaction releases the active amine, which can then interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the released amine.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-methoxyphenethylcarbamate
- tert-Butyl 3-ethoxyphenethylcarbamate
- tert-Butyl 3-propoxyphenethylcarbamate
Uniqueness
tert-Butyl 3-butoxyphenethylcarbamate is unique due to the presence of the butoxy group, which imparts specific chemical properties such as increased lipophilicity. This can influence its solubility, reactivity, and biological activity compared to similar compounds with different alkoxy groups.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.
特性
IUPAC Name |
tert-butyl N-[2-(3-butoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-5-6-12-20-15-9-7-8-14(13-15)10-11-18-16(19)21-17(2,3)4/h7-9,13H,5-6,10-12H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVOZLXESVEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(Methoxymethyl)phenyl]propan-1-one](/img/structure/B8076700.png)

![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3H-purin-9-yl]acetic acid](/img/structure/B8076711.png)


![2-Chloro-8-fluoro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B8076728.png)
![2-Chloro-8-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B8076733.png)

![methyl 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate](/img/structure/B8076749.png)





